molecular formula C7H5ClOS B8650485 Benzenecarbothioic acid, 4-chloro- CAS No. 31143-03-0

Benzenecarbothioic acid, 4-chloro-

Cat. No.: B8650485
CAS No.: 31143-03-0
M. Wt: 172.63 g/mol
InChI Key: LBVWMBBKFFQMRX-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-chloro- (IUPAC name: 4-chlorobenzenecarbothioic acid), is a sulfur-containing aromatic compound with the molecular formula C₇H₅ClOS (calculated molecular weight: 172.63 g/mol). Structurally, it features a thioic acid group (-COSH) substituted at the para position of a benzene ring with a chlorine atom. This compound serves as a precursor for various esters and derivatives, such as:

  • O-methyl ester (CAS 5925-49-5, C₈H₇ClOS, MW 186)
  • S-methyl ester (CAS 5925-67-7, C₈H₇ClOS, MW 186) .
  • S-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl] ester (CAS 876602-68-5, C₁₅H₈Cl₂N₂O₂S, MW 351.21) .

These derivatives are significant in agrochemical and pharmaceutical research due to their reactive thioester groups and halogenated aromatic backbone.

Properties

CAS No.

31143-03-0

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

4-chlorobenzenecarbothioic S-acid

InChI

InChI=1S/C7H5ClOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

LBVWMBBKFFQMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Benzoic Acid Derivatives

4-Chlorobenzoic Acid (CAS 74-11-3, C₇H₅ClO₂, MW 156.57 g/mol) :

  • Structural Difference : Replaces the thioic acid (-COSH) with a carboxylic acid (-COOH).
  • Impact on Properties :
    • Higher acidity (pKa ~2.8 for carboxylic acid vs. ~4.5 for thioic acid due to weaker S-H bond dissociation).
    • Greater solubility in polar solvents compared to thioic acid derivatives.
Compound Molecular Formula Molecular Weight CAS Number Key Functional Group
Benzenecarbothioic acid, 4-chloro- C₇H₅ClOS 172.63 N/A -COSH
4-Chlorobenzoic acid C₇H₅ClO₂ 156.57 74-11-3 -COOH

Thiophenol Derivatives

4-Chlorobenzenethiol (CAS 106-54-7, C₆H₅ClS, MW 144.62 g/mol) :

  • Structural Difference : Replaces the thioic acid with a thiol (-SH) group.
  • Impact on Reactivity: Thiols are more nucleophilic but less acidic (pKa ~6.5 vs. ~4.5 for thioic acids). Thiophenols are prone to oxidation, forming disulfides, whereas thioic acids undergo esterification or hydrolysis.

Other Benzenecarbothioic Acid Derivatives

  • 4-Methylbenzenecarbothioic Acid, S-Ethyl Ester (CAS 28145-60-0, C₁₀H₁₂OS, MW 180 g/mol) :
    • Methyl and ethyl groups reduce polarity, improving lipid solubility for pesticidal applications.

Halogenated Aromatic Compounds: DDT and Analogs

DDT (CAS 50-29-3, C₁₄H₉Cl₅, MW 354.49 g/mol) :

  • Structural Difference : Contains two 4-chlorophenyl groups linked to a trichloroethane moiety.
  • Environmental Impact :
    • DDT’s chlorine substituents and hydrophobic structure contribute to bioaccumulation and toxicity, leading to its ban .
    • By contrast, benzenecarbothioic acid derivatives lack the persistent trichloroethane backbone, suggesting lower environmental persistence.

Q & A

Q. What are the common synthetic routes for preparing 4-chlorobenzenecarbothioic acid derivatives, and what purification methods are recommended?

  • Methodological Answer : Synthesis often involves esterification of the parent acid. For example, O-methyl and S-methyl esters (e.g., Benzenecarbothioic acid, 4-chloro-, O-methyl ester) can be synthesized via nucleophilic substitution using methanol or methyl halides under controlled pH . Purification typically employs recrystallization from ethanol or column chromatography, with purity verified via melting point analysis and HPLC. For intermediates like 4-chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid, stepwise alkylation and acylation are used, followed by acid-base extraction .

Q. How can researchers characterize the purity and structural integrity of 4-chlorobenzenecarbothioic acid compounds?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
TechniqueApplicationExample Data Source
Mass Spectrometry (MS) Molecular weight confirmationEPA/NIH spectral database (MW 186 for O/S-methyl esters)
NMR Structural elucidation (e.g., aromatic proton splitting patterns)NIST data for 4-chlorobenzaldehyde derivatives
HPLC Purity assessment (>95% threshold)Benchmarked against standards in PubChem

Q. What are the key thermodynamic properties of 4-chlorobenzoyl chloride derivatives relevant to reaction design?

  • Methodological Answer : Thermodynamic stability impacts hydrolysis and acylation efficiency. For 4-chlorobenzoyl chloride:
PropertyValueMethodReference
ΔfH° (liquid)-191.7 ± 1.1 kJ/molCalorimetryGuthrie et al.
Hydrolysis KineticspH-dependent, faster in basic mediaStopped-flow spectroscopyMoselhy & Pritchard
These data guide solvent selection (e.g., anhydrous conditions for acylation) and reaction quenching protocols.

Q. How does substituent position (e.g., para vs. ortho) affect the reactivity of chlorinated benzoic acid derivatives?

  • Methodological Answer : Para-substituted derivatives exhibit lower steric hindrance, enhancing nucleophilic substitution rates. Compare with 3,5-dichloro-4-hydroxybenzoic acid, where electron-withdrawing groups reduce carboxylate acidity . Experimental validation involves kinetic studies (e.g., monitoring hydrolysis via UV-Vis) and computational modeling (DFT for charge distribution).

Q. What safety considerations are critical when handling 4-chlorobenzenecarbothioic acid derivatives?

  • Methodological Answer :
  • Ventilation : Required due to volatility (e.g., benzoyl chloride derivatives release HCl fumes) .
  • PPE : Acid-resistant gloves and goggles, as per SDS guidelines for UN1736-classified compounds .
  • Storage : Anhydrous, inert atmosphere (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic data for 4-chlorobenzoyl chloride derivatives?

  • Methodological Answer : Contradictions in ΔfH° values (e.g., -191.7 vs. -190.9 kJ/mol ) arise from calibration differences. Resolve by:

Replicating experiments under standardized conditions (same calorimeter model, purity >99%).

Cross-validating with gas-phase ion energetics data (e.g., NIST subscription tools ).

Applying error propagation models to reconcile uncertainties.

Q. What strategies optimize the synthesis of 4-chlorobenzenecarbothioic acid esters to minimize by-products?

  • Methodological Answer :
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Solvent Optimization : Anhydrous THF minimizes hydrolysis side reactions .
  • Real-Time Monitoring : In-situ FTIR to track thiocarbonyl (C=S) peak intensity (≈1200 cm⁻¹) .

Q. How can computational chemistry predict the bioactivity of 4-chlorobenzenecarbothioic acid analogs?

  • Methodological Answer :
  • QSAR Modeling : Correlate logP (e.g., 3.767 for diphenylsilylene ester ) with membrane permeability.
  • Docking Studies : Simulate binding to target enzymes (e.g., acetylcholinesterase for neuroactive derivatives ).
  • ADMET Prediction : Use SwissADME to forecast toxicity profiles .

Q. What experimental designs resolve conflicting spectral interpretations of 4-chloro-substituted aromatic compounds?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons):

2D NMR (COSY, HSQC) to assign coupling patterns.

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting .

Crystallography : Single-crystal X-ray for definitive structural confirmation (e.g., 4-chlorophthalic acid ).

Q. How do steric and electronic effects influence the regioselectivity of 4-chlorobenzenecarbothioic acid in electrophilic substitutions?

  • Methodological Answer :
  • Steric Maps : Generate using Molinspiration to identify hindered positions .
  • Hammett Constants : σ⁺ values predict directing effects (e.g., -Cl is meta-directing but deactivating).
  • Competition Experiments : Compare nitration outcomes (HNO₃/H₂SO₄) with 4-chloro vs. unsubstituted analogs .

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